1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea
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Overview
Description
1-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a chemical compound that belongs to the class of ureas, featuring a pyrazole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea typically involves the following steps:
Formation of 1,5-Dimethyl-1H-pyrazol-3-yl Ethylamine: This intermediate is synthesized through the reaction of 1,5-dimethyl-1H-pyrazole with ethylamine under specific conditions.
Coupling with 3-Methoxyphenyl Isocyanate: The ethylamine derivative is then reacted with 3-methoxyphenyl isocyanate to form the final urea compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Reduction: Reduction reactions may involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as a therapeutic agent in the treatment of various diseases due to its biological activity.
Biology: It can be used as a tool in biological research to study enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-methoxyphenyl)urea
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(2-methoxyphenyl)urea
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-hydroxyphenyl)urea
Uniqueness: 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea is unique due to its specific substitution pattern on the pyrazole ring and the methoxyphenyl group, which can influence its biological activity and chemical properties compared to similar compounds.
Biological Activity
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(3-methoxyphenyl)urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Chemical Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
- SMILES Notation : CC(C1=C(NN=C1C)C(=O)N(C2=CC(=C(C=C2)OC)C)C)C
Research indicates that compounds with a pyrazole moiety often exhibit diverse biological activities, including:
- Inhibition of Enzymatic Activity : Pyrazole derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways .
- Anticancer Properties : Studies have indicated that pyrazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:
- Cell Proliferation Inhibition : The compound has shown IC50 values in the micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 26 | Induction of apoptosis |
MCF-7 (Breast) | 22 | Inhibition of cell proliferation |
HCT116 (Colon) | 30 | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- In vitro Testing : It has shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .
Study on Anticancer Effects
A study conducted by Fan et al. synthesized various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of A549 lung cancer cells through apoptosis induction and cell cycle arrest .
Study on Antibacterial Effects
Another investigation focused on the antibacterial properties of pyrazole derivatives. The study found that compounds similar to this compound displayed effective inhibition against Escherichia coli and Candida albicans, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Properties
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11-9-13(18-19(11)2)7-8-16-15(20)17-12-5-4-6-14(10-12)21-3/h4-6,9-10H,7-8H2,1-3H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRZWBIMWNUKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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